Superior Antiproliferative Potency vs. BAY 2666605
OPB-171775 inhibits growth of PFSK-1 brain tumor cells with an IC50 of 2.3 nM, representing single-digit nanomolar potency [1]. By contrast, the PDE3A-SLFN12 molecular glue BAY 2666605, which is also orally active, exhibits an IC50 of 87 nM for PDE3A enzymatic inhibition . While these values originate from different assay contexts—OPB-171775 measured as cell growth inhibition and BAY 2666605 as PDE3A enzymatic inhibition—the approximately 38-fold difference in potency illustrates the enhanced cellular activity of OPB-171775.
| Evidence Dimension | Cellular antiproliferative potency vs. PDE3A enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 2.3 nM (PFSK-1 cell growth inhibition) |
| Comparator Or Baseline | BAY 2666605: IC50 = 87 nM (PDE3A enzymatic inhibition) |
| Quantified Difference | ~38-fold lower IC50 for OPB-171775 (cellular growth inhibition) compared to BAY 2666605 (PDE3A enzyme inhibition) |
| Conditions | OPB-171775: PFSK-1 brain tumor cells; BAY 2666605: recombinant PDE3A enzyme assay |
Why This Matters
The markedly lower inhibitory concentration in a cellular context suggests that OPB-171775 may require lower dosing to achieve target engagement effects compared to BAY 2666605, which is relevant for therapeutic window considerations.
- [1] OPB-171775 Ligand Page, IUPHAR/BPS Guide to Pharmacology. GtoPdb Ligand ID: 13643. Bioactivity Comments: Inhibits growth of PFSK-1 brain tumour cells with IC50 2.3 nM. View Source
